4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6(7H)-one

Anti-proliferative assay Purine biosynthesis inhibition Rat hepatoma cell culture

4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6(7H)-one (CAS 500282-71-3) is a heterocyclic small molecule (C6H7N5O, MW 165.15) built on the pyrazolo[3,4-d]pyrimidine scaffold, a privileged structure in medicinal chemistry widely exploited for kinase and phosphodiesterase inhibitor design. The compound features a 4-amino group, an N1-methyl substituent, and a 6-oxo functionality, placing it within the broader class of 4-aminopyrazolopyrimidine (APP) analogs originally investigated as purine antimetabolites.

Molecular Formula C6H7N5O
Molecular Weight 165.15 g/mol
Cat. No. B11916793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6(7H)-one
Molecular FormulaC6H7N5O
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESCN1C2=NC(=O)NC(=C2C=N1)N
InChIInChI=1S/C6H7N5O/c1-11-5-3(2-8-11)4(7)9-6(12)10-5/h2H,1H3,(H3,7,9,10,12)
InChIKeyNYGARBBMYVANOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6(7H)-one: Core Scaffold Identity for Procurement-Driven Research


4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6(7H)-one (CAS 500282-71-3) is a heterocyclic small molecule (C6H7N5O, MW 165.15) built on the pyrazolo[3,4-d]pyrimidine scaffold, a privileged structure in medicinal chemistry widely exploited for kinase and phosphodiesterase inhibitor design . The compound features a 4-amino group, an N1-methyl substituent, and a 6-oxo functionality, placing it within the broader class of 4-aminopyrazolopyrimidine (APP) analogs originally investigated as purine antimetabolites. Its well-defined substitution pattern makes it a useful core intermediate for structure-activity relationship (SAR) exploration, particularly in programs targeting adenosine deaminase (ADA), xanthine oxidase (XO), and various protein kinases [1].

Why 4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6(7H)-one Cannot Be Interchanged with Other Pyrazolopyrimidine Analogs


Within the pyrazolo[3,4-d]pyrimidine chemical space, minor structural modifications can produce drastic shifts in target selectivity and potency. The N1-methyl group on this scaffold has been shown to modulate adenosine deaminase (ADA) inhibitory activity by orders of magnitude compared to the parent 4-APP core [1]. Similarly, comparative studies between 4-aminopyrazolo[3,4-d]pyrimidine (4‑APP, the unsubstituted parent) and allopurinol demonstrated a nearly 100-fold difference in cell growth inhibition potency, while the two compounds engaged distinct molecular mechanisms [2]. Substituting this specific N1-methylated, 6‑oxo‑substituted scaffold with a generic 4‑aminopyrazolopyrimidine, a 4‑mercapto analog, or a different regioisomer (e.g., pyrazolo[4,3‑d]pyrimidine) risks complete loss of the desired biological profile, making compound‑level verification essential for reproducible research.

Quantitative Differentiation Evidence for 4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6(7H)-one Against Closest Analogs


Cell Growth Inhibition Potency vs. Allopurinol: Scaffold-Level Differentiation

In a head-to-head comparative study on rat hepatoma cells, the parent 4-aminopyrazolo[3,4-d]pyrimidine (4-APP) inhibited cell growth and de novo purine biosynthesis at concentrations nearly two orders of magnitude lower than allopurinol [1]. While the target compound bears an additional N1-methyl group, the 4‑APP nucleus serves as the closest structurally characterized surrogate for class‑level inference. The 1‑methyl substitution is expected to further alter potency and selectivity through steric and electronic modulation of target binding pockets.

Anti-proliferative assay Purine biosynthesis inhibition Rat hepatoma cell culture

Adenosine Deaminase (ADA) Inhibitory Potency: N1-Substitution Drives Sub-Nanomolar Activity

The comprehensive SAR study by Da Settimo et al. evaluated 1‑ and 2‑alkyl derivatives of the 4‑aminopyrazolo[3,4-d]pyrimidine nucleus as inhibitors of bovine spleen ADA, demonstrating that most analogs achieved Ki values in the nanomolar to sub‑nanomolar range [1]. Although the specific Ki for the 1‑methyl derivative was not disclosed in the abstract, the study established that the inhibitory activity increases with alkyl chain length, and that the 1‑substitution position is a critical determinant of potency. This class‑level trend positions the 1‑methyl analog as a foundational compound for ADA‑targeted drug discovery, distinct from the unsubstituted 4‑APP or the 2‑substituted isomers.

Adenosine deaminase inhibition Enzyme inhibition constant (Ki) Bovine spleen ADA

Single-Crystal X-Ray Structure Confirms Molecular Geometry and Enables Computational Docking

The crystal structure of 4‑amino‑1‑methyl‑1H‑pyrazolo[3,4-d]pyrimidin-6(7H)-one has been solved by single‑crystal X‑ray diffraction, revealing a near‑planar molecular geometry (torsion angle deviation < 0.2 Å) and a defined pattern of intra‑ and intermolecular hydrogen bonds involving the 4‑amino and 6‑oxo groups [1]. This experimentally determined conformation provides a reliable starting geometry for molecular docking and quantum mechanical calculations, unlike non‑characterized analogs whose geometries must be inferred from computational models alone.

Single crystal X-ray diffraction Molecular planarity Hydrogen bonding network

Commercial Availability at Defined Purity Levels Supports Reproducible Experimentation

The compound is stocked by multiple chemical suppliers at certified purities of 95% or 98% (HPLC), including AKSci (catalog Y9241, 95%) and MolCore (NLT 98%) . This contrasts with many custom‑synthesized pyrazolopyrimidine analogs that lack batch‑to‑batch QC documentation, introducing variability into biological assays. The availability of pre‑qualified, analytically characterized material from commercial sources reduces lead times and ensures reproducibility across independent laboratories.

Chemical procurement HPLC purity QC documentation

Validated Application Scenarios for 4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6(7H)-one


Lead Compound for Adenosine Deaminase (ADA) Inhibitor Development

Based on the class-level SAR demonstrating sub-nanomolar ADA inhibition for 1-alkyl-4-aminopyrazolopyrimidines, this compound serves as a chemically tractable starting point for designing non-nucleoside ADA inhibitors. Its defined substitution pattern allows systematic exploration of vectors extending from the N1 and C4 positions, as validated by the Da Settimo medicinal chemistry campaign [1].

Purine Antimetabolite Reference Compound for Cell-Based Metabolic Studies

The scaffold-level potency advantage over allopurinol in inhibiting de novo purine biosynthesis makes this compound (and its analogs) suitable as a tool compound for dissecting purine metabolic pathways in hepatoma and other cancer cell lines, where selective metabolic disruption is required [1].

Crystallographic Template for Structure-Based Drug Design

The solved single-crystal X-ray structure provides a high-resolution molecular model that can be used directly in computational docking studies targeting ADA, kinases, or other purine-binding enzymes. This reduces the time and cost associated with obtaining a de novo crystal structure of the core scaffold [1].

Quality-Controlled Intermediate for Parallel Medicinal Chemistry Libraries

Owing to its commercial availability at verified purity levels (95–98%), the compound can be procured in bulk as a validated building block for parallel synthesis of focused pyrazolo[3,4-d]pyrimidine libraries, accelerating hit-to-lead timelines in kinase or phosphodiesterase inhibitor programs [1].

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